3-(3-Iodo-5-methoxy-phenyl)-thiophene
Description
3-(3-Iodo-5-methoxy-phenyl)-thiophene is a thiophene derivative featuring a substituted phenyl ring at the 3-position of the heterocyclic core. The phenyl group is iodinated at the 3-position and methoxylated at the 5-position, creating a unique electronic and steric profile. Thiophene derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic electronics due to their tunable electronic properties and biological activity .
Properties
Molecular Formula |
C11H9IOS |
|---|---|
Molecular Weight |
316.16 g/mol |
IUPAC Name |
3-(3-iodo-5-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9IOS/c1-13-11-5-9(4-10(12)6-11)8-2-3-14-7-8/h2-7H,1H3 |
InChI Key |
VTSJJYGCBBENIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CSC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Electronic Differences
Key Substituent Effects :
- Iodo vs. Chloro/Bromo Substituents: The iodine atom in 3-(3-Iodo-5-methoxy-phenyl)-thiophene introduces significant steric bulk compared to smaller halogens like chlorine (e.g., in 2-Chloro-5-(3-methylphenyl)-thiophene ). Iodine’s lower electronegativity (2.66 vs.
- Methoxy Group : The electron-donating methoxy group at the 5-position contrasts with electron-withdrawing groups (e.g., nitro or chloro) in analogs like 1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole . This increases electron density on the phenyl ring, influencing reactivity and solubility.
Table 1: Substituent Comparison
Table 3: Property Comparison
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